Camalexin

Antifungal Activity Phytoalexin Alternaria brassicicola

Camalexin is the definitive phytoalexin standard for plant immunity research. Unlike brassinin, it resists detoxification by Leptosphaeria maculans and competitively inhibits brassinin oxidase while delivering direct antifungal action. With an EC50 of 34 µM against A. brassicicola (versus 81 µM for brassinin), it is the superior positive control for HTS antifungal screening. Its stable, well-characterized induction in Arabidopsis makes it an essential biomarker for quantifying plant defense responses, screening elicitors, or validating genetic modifications. Researchers exploit its dual mechanism and defined SAR scaffold to dissect host-pathogen arms races and develop resistance-breaking fungicides. Choose camalexin for reproducible, publication-ready results in plant defense, fungicide discovery, and medicinal chemistry. Fast global B2B shipping; bulk and custom purities available.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 135531-86-1
Cat. No. B168466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamalexin
CAS135531-86-1
Synonyms3-thiazol-2'-ylindole
camalexin
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC=CS3
InChIInChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H
InChIKeyIYODIJVWGPRBGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Camalexin (CAS 135531-86-1): Indole Phytoalexin Baseline Properties and Procurement Context


Camalexin (3-thiazol-2′-yl-indole) is the characteristic indole phytoalexin of Arabidopsis thaliana and was first isolated from Camelina sativa [1]. It is a secondary metabolite induced by a wide variety of plant pathogens and abiotic elicitors [2]. While it exhibits a range of bioactivities, its primary role in plant defense is as an antifungal agent, and its mechanism involves the induction of reactive oxygen species (ROS) and dissipation of mitochondrial membrane potential in target cells [3].

Why Camalexin Cannot Be Substituted with Brassinin or Other In-Class Analogs


Cruciferous phytoalexins, while sharing a common biosynthetic origin, are not functionally interchangeable. A critical differentiator is their susceptibility to fungal detoxification enzymes. For instance, the economically important pathogen Leptosphaeria maculans produces brassinin oxidase to detoxify brassinin, a major phytoalexin in Brassica species [1]. In contrast, camalexin is not metabolized by L. maculans and acts as a competitive inhibitor of this detoxifying enzyme, preventing the pathogen from overcoming the plant's defense [2]. Therefore, selecting a phytoalexin for research on plant immunity or antifungal development requires a compound-specific assessment of its metabolic fate and interaction with pathogen detoxification pathways.

Quantitative Differentiation of Camalexin: Potency, Enzyme Inhibition, and Metabolic Stability


Superior Potency Against Alternaria Pathogens Compared to Brassinin

In a direct, head-to-head in vitro comparison against the crucifer pathogen Alternaria brassicicola, camalexin exhibited significantly greater antifungal potency than the related phytoalexin brassinin [1]. The difference was most pronounced when evaluating germ-tube elongation, a critical early stage of fungal infection.

Antifungal Activity Phytoalexin Alternaria brassicicola

Rank-Ordered Antifungal Activity Against Botrytis cinerea

An investigation into the detoxification of cruciferous phytoalexins by the pathogen Botrytis cinerea established a clear rank order of antifungal activity [1]. This study provides a cross-comparative framework for selecting phytoalexins based on their direct toxicity to a major crop pathogen.

Antifungal Activity Botrytis cinerea Phytoalexin

Unique Dual Role as an Inhibitor of the Detoxification Enzyme Brassinin Oxidase

Camalexin possesses a unique, dual mechanism of action not shared by all in-class compounds. Beyond its direct antifungal activity, it acts as a competitive inhibitor of brassinin oxidase, an enzyme used by the pathogen Leptosphaeria maculans to detoxify the plant defense compound brassinin [1]. This is a critical differentiator from compounds like spirobrassinin or the commercial fungicide thiabendazole, which do not induce or inhibit this detoxification pathway [2].

Enzyme Inhibition Brassinin Oxidase Detoxification

Resistance to Metabolic Degradation by Key Fungal Pathogens

A key determinant of a phytoalexin's in vivo efficacy is its resistance to pathogen detoxification. In studies with Phoma lingam (asexual stage of L. maculans) and Alternaria brassicae, camalexin was found to be recalcitrant to metabolism, in stark contrast to brassinin and brassilexin, which are readily detoxified by these fungi [1].

Metabolic Stability Fungal Detoxification Phytoalexin

Structure-Activity Relationship (SAR) for Antifungal and Enzyme Inhibitory Activities

The camalexin scaffold is a validated starting point for designing inhibitors of brassinin oxidase, but its antifungal and enzyme-inhibitory activities are structurally distinct. A study evaluating 20 camalexin-related compounds found that the targets for fungal growth inhibition and brassinin oxidase inhibition are unrelated [1]. For example, while monomethoxycamalexins were stronger antifungals, specific dimethoxy derivatives showed the highest enzyme inhibition. This structural dissection is not possible with simpler phytoalexins like brassinin.

Structure-Activity Relationship Brassinin Oxidase Antifungal

Validated Application Scenarios for Camalexin in Research and Industrial Settings


Positive Control in Antifungal Discovery Programs Targeting Alternaria Species

Given its quantitatively superior potency against A. brassicicola compared to brassinin (EC50 of 34 µM vs 81 µM for germ-tube elongation) [1], camalexin serves as an ideal positive control in high-throughput screening campaigns. Its use ensures that assay conditions are sensitive and can reliably detect novel antifungal compounds with activity against this economically important genus.

Tool Compound for Investigating Plant-Fungal Detoxification Dynamics

Camalexin's unique ability to inhibit brassinin oxidase while remaining stable to fungal metabolism [REFS-1, REFS-2] makes it a critical tool for dissecting the molecular arms race between host plants and pathogens. Researchers can use it to study how pathogens regulate detoxification enzyme expression and to screen for 'paldoxin' compounds that could protect crops by disarming fungal defenses.

Reference Standard in Phytoalexin Metabolomics and Plant Defense Studies

As the characteristic phytoalexin of the model plant Arabidopsis thaliana, camalexin is an essential analytical standard for quantifying induced defense responses in this species. Its defined metabolic stability [1] and well-characterized induction profile [2] make it a reliable biomarker for assessing the efficacy of plant elicitors or the impact of genetic modifications on plant immunity.

Chemical Starting Point for Designing Dual-Action Antifungal Agents

The camalexin scaffold offers a distinct advantage over simpler phytoalexins by allowing for the independent optimization of two desired activities: direct antifungal potency and inhibition of pathogen detoxification enzymes [1]. This SAR potential makes it a preferred starting point for medicinal chemistry campaigns aiming to develop next-generation, resistance-breaking antifungal leads.

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